5-Methoxy-2-nitroaniline

Catalog No.
S704461
CAS No.
16133-49-6
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-nitroaniline

5-Methoxy-2-nitroaniline (CAS 16133-49-6) is a critical regioselective building block for Iguratimod synthesis. Using the 4-methoxy isomer leads to inactive API stereoisomers and failed reactions. This compound ensures the correct N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide intermediate. • Regioselective precursor for Iguratimod (DMARD) intermediate • Enables clean iron-catalyzed heterocycle annulations, avoiding isomeric side-products • Consistent melting point 128-132 °C, stable for scale-up. Supplied with certificate of analysis. Global shipping.

CAS Number

16133-49-6

Product Name

5-Methoxy-2-nitroaniline

IUPAC Name

5-methoxy-2-nitroaniline

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3

InChI Key

QEHVRGACCVLLNN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N

Synonyms

(5-Methoxy-2-nitrophenyl)amine; 2-Nitro-5-methoxyaniline; 3-Methoxy-6-nitroaniline; 5-Methoxy-2-nitroaniline; 5-Methoxy-2-nitrobenzenamine

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N

The exact mass of the compound 5-Methoxy-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g

5-Methoxy-2-nitroaniline (CAS 16133-49-6) is a highly substituted ortho-nitroaniline derivative characterized by its specific methoxy group at the 5-position. In industrial and laboratory procurement, it is primarily sourced as a critical regioselective building block for the synthesis of active pharmaceutical ingredients (APIs), particularly the disease-modifying antirheumatic drug (DMARD) Iguratimod, as well as specialized N-heterocycles like quinoxalines and benzimidazoles[1]. As a solid with a melting point of 128–132 °C, its handling and processability are well-established for scale-up . The compound's unique electronic profile—driven by the para-donating effect of the methoxy group relative to the nitro group—differentiates its reactivity in transition-metal-catalyzed reductions and annulations compared to its more common isomers, making it an irreplaceable precursor in specific synthetic routes [2].

Substituting 5-methoxy-2-nitroaniline with its more commercially abundant isomer, 4-methoxy-2-nitroaniline, fundamentally compromises downstream synthesis. In pharmaceutical manufacturing, the 5-methoxy position is non-negotiable for producing the correct structural isomer of the Iguratimod intermediate, N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide; using the 4-methoxy analog results in an inactive API isomer [1]. Furthermore, in catalytic N-heterocycle synthesis, the altered electronic distribution of the 4-methoxy isomer leads to divergent reactivity. For instance, during iron-catalyzed transfer hydrogenative condensations, the 4-methoxy isomer generates unresolvable, messy product mixtures, whereas the 5-methoxy isomer successfully undergoes the desired annulation [2]. Consequently, buyers must strictly specify CAS 16133-49-6 for processes requiring its exact steric and electronic profile.

API Precursor Fidelity for Iguratimod Synthesis

In the multi-step industrial synthesis of the antirheumatic drug Iguratimod (T-614), the starting material dictates the final substitution pattern of the active molecule. 5-Methoxy-2-nitroaniline is exclusively required to undergo nucleophilic substitution with methanesulfonyl chloride, followed by copper-catalyzed etherification, to yield the critical intermediate N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide [1]. Utilizing 4-methoxy-2-nitroaniline as a substitute yields the 4-methoxy isomer, which fails to match the required pharmacophore of the approved drug.

Evidence DimensionDownstream API structural viability
Target Compound DataYields the correct 5-methoxy Iguratimod intermediate
Comparator Or Baseline4-Methoxy-2-nitroaniline yields an inactive 4-methoxy structural isomer
Quantified Difference100% vs 0% target API viability
ConditionsNucleophilic substitution followed by methanesulfonylation and copper-mediated etherification

Procurement must secure the exact 5-methoxy isomer to ensure regulatory compliance and biological efficacy in Iguratimod manufacturing.

Chemoselectivity in Iron-Catalyzed Quinoxaline Annulation

The electronic differences between methoxy-nitroaniline isomers significantly impact their performance in transition-metal-catalyzed cyclocondensations. In the synthesis of quinoxalines via iron-catalyzed transfer hydrogenative condensation with vicinal diols, 5-methoxy-2-nitroaniline successfully undergoes reduction and annulation to form the desired quinoxaline derivatives [1]. In stark contrast, subjecting 4-methoxy-2-nitroaniline to the exact same catalytic conditions results in "messy products" on TLC, indicating an unresolvable mixture of degradation products and side reactions, with only trace amounts of the target scaffold observed [1].

Evidence DimensionReaction chemoselectivity and product viability
Target Compound DataSuccessful annulation to quinoxaline regioisomers
Comparator Or Baseline4-Methoxy-2-nitroaniline yields unresolvable "messy products" with only trace target formation
Quantified DifferenceViable annulation vs. catalytic failure
ConditionsIron-catalyzed transfer hydrogenative condensation with vicinal diols using a Knölker complex and trimethylamine N-oxide

For researchers developing green, iron-catalyzed routes to N-heterocycles, the 5-methoxy isomer is a viable substrate whereas the 4-methoxy isomer is incompatible.

Processability in One-Pot Tandem Diazotization/Reduction

5-Methoxy-2-nitroaniline demonstrates excellent processability in complex, multi-bond forming tandem reactions. In a developed one-pot, four-stage process involving diazotization, Heck-Matsuda coupling, and subsequent palladium-catalyzed nitro reduction/alkene hydrogenation, 5-methoxy-2-nitroaniline was efficiently converted to the corresponding 3,4-dihydroquinolin-2-one [1]. The reaction proceeded smoothly on a gram scale, delivering a 57% isolated yield without the need to isolate hazardous diazonium intermediates or perform separate reduction steps [1].

Evidence DimensionGram-scale one-pot conversion yield
Target Compound Data57% isolated yield of 3,4-dihydroquinolin-2-one
Comparator Or BaselineTraditional stepwise synthesis requiring isolation of intermediates
Quantified DifferenceConsolidation of 4 distinct reaction stages into a single pot with >50% overall yield
ConditionsDiazotization followed by Heck-Matsuda coupling and Pd-catalyzed hydrogenation/reduction

Demonstrates the compound's stability and compatibility with advanced, continuous or one-pot manufacturing workflows, reducing operational hazards and time.

Iguratimod (T-614) API Manufacturing

Serves as the essential, regioselective starting material for synthesizing the N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide intermediate, ensuring the correct pharmacophore for the final antirheumatic drug [1].

Green Synthesis of Quinoxalines

Utilized as a reliable substrate in iron-catalyzed transfer hydrogenative condensations with vicinal diols, avoiding the unresolvable side-reactions seen with other methoxy-nitroaniline isomers [2].

Tandem N-Heterocycle Library Generation

Employed in one-pot diazotization/Heck-Matsuda/reduction cascades to generate 3,4-dihydroquinolin-2-one scaffolds on a gram scale for sodium ion channel modulator discovery[3].

Disazo Pigment Production

Used as a specific diazo component in the single-step preparation of bis-(acetoacetylamino) benzene disazo pigments to achieve precise colorimetric properties [4].

XLogP3

1.9

Melting Point

131.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16133-49-6

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